molecular formula C25H19NO4 B11507271 N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(2-naphthyloxy)acetamide

N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(2-naphthyloxy)acetamide

Cat. No.: B11507271
M. Wt: 397.4 g/mol
InChI Key: KKUAGPPXBASLAN-UHFFFAOYSA-N
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Description

N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(2-naphthyloxy)acetamide is a complex organic compound that belongs to the class of dibenzofurans This compound is characterized by the presence of a methoxy group attached to the dibenzofuran ring and a naphthyloxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(2-naphthyloxy)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of 2-methoxydibenzo[b,d]furan: This can be achieved through the cyclization of appropriate biphenyl precursors under oxidative conditions.

    Introduction of the naphthyloxy group: This step involves the reaction of 2-methoxydibenzo[b,d]furan with 2-naphthol in the presence of a suitable coupling agent, such as DCC (dicyclohexylcarbodiimide).

    Acetylation: The final step is the acetylation of the intermediate product to form the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(2-naphthyloxy)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Halogenation can be achieved using bromine (Br2) or chlorine (Cl2) under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 2-formyldibenzo[b,d]furan derivatives, while reduction of the amide group can produce corresponding amines.

Scientific Research Applications

N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(2-naphthyloxy)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and as a probe for biological assays.

    Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(2-naphthyloxy)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-dibenzo[b,d]furan-3-yl-1-naphthamide: This compound shares a similar core structure but lacks the methoxy group.

    2-methoxydibenzo[b,d]furan derivatives: These compounds have similar structural features but different functional groups attached.

Uniqueness

N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(2-naphthyloxy)acetamide is unique due to the presence of both the methoxy group and the naphthyloxyacetamide moiety. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C25H19NO4

Molecular Weight

397.4 g/mol

IUPAC Name

N-(2-methoxydibenzofuran-3-yl)-2-naphthalen-2-yloxyacetamide

InChI

InChI=1S/C25H19NO4/c1-28-24-13-20-19-8-4-5-9-22(19)30-23(20)14-21(24)26-25(27)15-29-18-11-10-16-6-2-3-7-17(16)12-18/h2-14H,15H2,1H3,(H,26,27)

InChI Key

KKUAGPPXBASLAN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=O)COC4=CC5=CC=CC=C5C=C4

Origin of Product

United States

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